molecular formula C22H47N3O B12664330 N,N-Bis(2-aminoethyl)stearamide CAS No. 85567-35-7

N,N-Bis(2-aminoethyl)stearamide

Cat. No.: B12664330
CAS No.: 85567-35-7
M. Wt: 369.6 g/mol
InChI Key: GXMVXAAQVWCSRQ-UHFFFAOYSA-N
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Description

N,N-Bis(2-aminoethyl)stearamide: is an organic compound with the molecular formula C22H47N3O. It is a tertiary amide derived from stearic acid and ethylenediamine, characterized by its long hydrophobic tail and polar head group. This compound is commonly used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Bis(2-aminoethyl)stearamide is typically synthesized through the reaction of stearic acid with ethylenediamine. The reaction involves heating stearic acid with ethylenediamine under reflux conditions, often in the presence of a catalyst to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where stearic acid and ethylenediamine are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-aminoethyl)stearamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction can produce ethylenediamine and stearic acid .

Scientific Research Applications

Chemistry: N,N-Bis(2-aminoethyl)stearamide is used as a surfactant in various chemical formulations. Its ability to reduce surface tension makes it valuable in the production of emulsions and dispersions .

Biology: In biological research, this compound is used to study membrane interactions due to its amphiphilic nature. It can mimic the behavior of natural lipids and is used in the preparation of liposomes .

Medicine: Its surfactant properties enable it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .

Industry: Industrially, it is used as a lubricant, anti-static agent, and release agent in the production of plastics and rubber. Its ability to reduce friction and improve material flow makes it essential in manufacturing processes .

Comparison with Similar Compounds

Uniqueness: N,N-Bis(2-aminoethyl)stearamide is unique due to its specific combination of a long hydrophobic tail and a polar head group with two aminoethyl groups. This structure provides it with distinct surfactant properties, making it highly effective in reducing surface tension and stabilizing emulsions compared to other similar compounds .

Properties

CAS No.

85567-35-7

Molecular Formula

C22H47N3O

Molecular Weight

369.6 g/mol

IUPAC Name

N,N-bis(2-aminoethyl)octadecanamide

InChI

InChI=1S/C22H47N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25(20-18-23)21-19-24/h2-21,23-24H2,1H3

InChI Key

GXMVXAAQVWCSRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCN

Origin of Product

United States

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